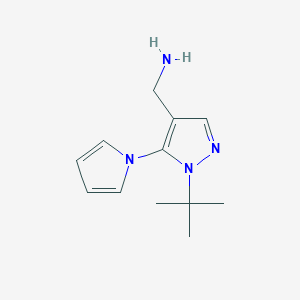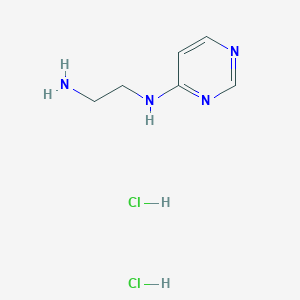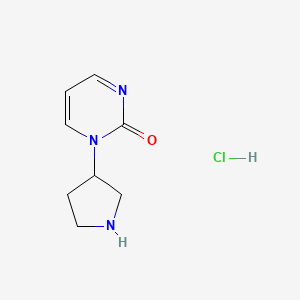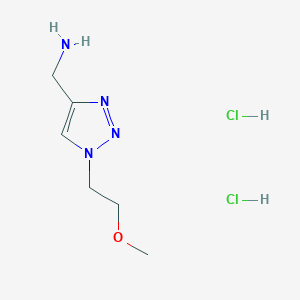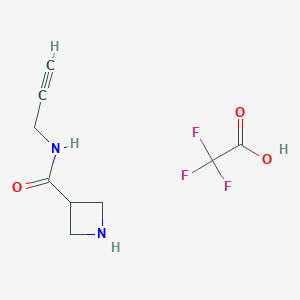
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound with the molecular formula C9H11F3N2O3 and a molecular weight of 252.19 g/mol This compound is of interest due to its unique chemical structure, which includes both an azetidine ring and a trifluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate typically involves the reaction of azetidine-3-carboxamide with propargyl bromide in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but often involve organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted azetidine derivatives .
Applications De Recherche Scientifique
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, while the trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azetidine derivatives and trifluoroacetic acid-containing molecules, such as:
- Azetidine-2-carboxylic acid
- Trifluoroacetic anhydride
- N-prop-2-ynylazetidine-2-carboxamide
Uniqueness
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate is unique due to its combination of an azetidine ring and a trifluoroacetic acid moiety. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
2098054-76-1 |
|---|---|
Formule moléculaire |
C9H11F3N2O3 |
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
N-prop-2-ynylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O.C2HF3O2/c1-2-3-9-7(10)6-4-8-5-6;3-2(4,5)1(6)7/h1,6,8H,3-5H2,(H,9,10);(H,6,7) |
Clé InChI |
AJKAPFUPBPEGFC-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
SMILES canonique |
C#CCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




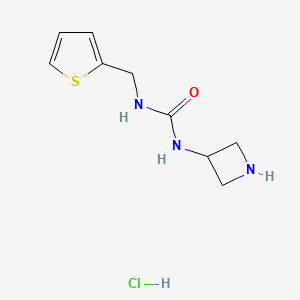
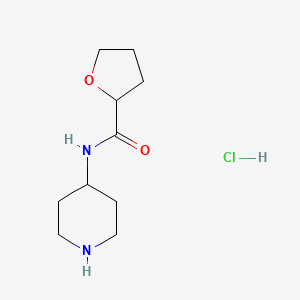
![5-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480695.png)

